molecular formula C19H33ClN2O3 B4220298 N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride

N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride

Cat. No.: B4220298
M. Wt: 372.9 g/mol
InChI Key: QLHGATNDQFRLSU-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes an ethoxy and propoxy substituted benzyl group, a morpholine ring, and a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the alkylation of 3-ethoxy-4-propoxybenzyl chloride with a suitable amine to form the benzyl intermediate.

    Introduction of the Morpholine Ring: The benzyl intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Formation of the Propanamine Backbone: The final step involves the reaction of the morpholine-substituted benzyl intermediate with 1-bromo-3-chloropropane to form the propanamine backbone.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or morpholine derivatives.

Scientific Research Applications

N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine hydrochloride
  • N-(3-ethoxy-4-propoxybenzyl)-3-(4-piperidinyl)-1-propanamine hydrochloride
  • N-(3-ethoxy-4-propoxybenzyl)-3-(4-pyrrolidinyl)-1-propanamine hydrochloride

Uniqueness

N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is unique due to the presence of both ethoxy and propoxy groups on the benzyl ring, as well as the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3.ClH/c1-3-12-24-18-7-6-17(15-19(18)23-4-2)16-20-8-5-9-21-10-13-22-14-11-21;/h6-7,15,20H,3-5,8-14,16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHGATNDQFRLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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